Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate
Description
The structure comprises:
- Core: A [1,2,4]triazolo[4,3-b]pyridazine ring fused with a 3-methoxyphenyl group at position 4.
- Linker: A thioacetamido group (-S-CH2-C(=O)-NH-) connecting the triazolopyridazine core to a methyl benzoate moiety.
Synthetic routes for analogous triazolopyridazines often involve annulation strategies, as described in studies using ethyl glycinate derivatives and cesium carbonate-mediated coupling reactions .
Properties
IUPAC Name |
methyl 4-[[2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-30-17-5-3-4-15(12-17)18-10-11-19-24-25-22(27(19)26-18)32-13-20(28)23-16-8-6-14(7-9-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJTDYLTXWAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Commonly, hydrazine derivatives react with diketones or ketoesters under acidic or basic conditions to form the triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Thioacetamido Linkage Formation: The thioacetamido bridge is formed by reacting the triazolopyridazine derivative with a thioacetic acid derivative under mild conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring or the benzoate ester, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, reduction can produce amines or alcohols, and substitution can introduce various functional groups into the triazolopyridazine ring.
Scientific Research Applications
Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activity of the triazolopyridazine core.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways by modulating the activity of kinases and other signaling proteins.
DNA Intercalation: The triazolopyridazine core can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Substituents / Modifications | Molecular Weight (g/mol) | Key Properties / Applications | References |
|---|---|---|---|---|---|
| Methyl 4-(2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate | [1,2,4]Triazolo[4,3-b]pyridazine | 3-Methoxyphenyl at C6; thioacetamido linker; methyl benzoate | ~425.43* | Potential kinase/receptor modulation | [8, 9] |
| 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (AG01AQFE) | [1,2,4]Triazolo[4,3-b]pyridazine | 4-Methoxyphenyl at C3; ethanamine linker | 285.30 | Lab chemical; acute toxicity (oral LD50) | [4] |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine | Pyridazin-3-yl at C4; phenethylamino linker; ethyl benzoate | ~365.40* | Adenosine receptor antagonist candidate | [2] |
| Vebreltinib | [1,2,4]Triazolo[4,3-b]pyridazine | Difluoro(6-fluoro-2-methylindazol-5-yl)methyl; cyclopropylpyrazole at C6 | ~473.35* | Clinical AXL kinase inhibitor (anticancer) | [6] |
| XVd (A2A receptor antagonist) | Pyrazolo-triazolo-pyrimidine | Furan-2-yl; xanthen-9-yl benzoate; sulfonato groups | ~900.00* | A2A adenosine receptor antagonist | [7] |
*Calculated based on molecular formulas.
Key Differences and Implications
Core Heterocycle :
- The triazolopyridazine core in the target compound distinguishes it from pyridazine (I-6230) or pyrazolo-triazolo-pyrimidine (XVd) systems. Triazolopyridazines exhibit enhanced π-π stacking and hydrogen-bonding capacity, critical for receptor binding .
Substituent Effects: 3-Methoxyphenyl vs. 4-Methoxyphenyl: The position of the methoxy group (para vs. meta) influences electronic effects and steric interactions. For example, AG01AQFE (4-methoxyphenyl) shows acute oral toxicity, suggesting substituent position impacts safety profiles . Thioether Linker: The thioacetamido group (-S-) in the target compound may confer greater metabolic stability compared to ether or amine linkers (e.g., I-6230’s phenethylamino) but could increase oxidative susceptibility .
Biological Activity
Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound features a triazole moiety linked to a pyridazine ring and a methoxyphenyl group. The presence of sulfur in the thioacetyl group enhances its potential biological interactions. The molecular formula is C20H22N4O3S, and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that those with similar structural features to this compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive | 8 |
| Compound B | Gram-negative | 16 |
| This compound | Broad-spectrum | TBD |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of this compound using MTT assays. The results indicated an IC50 value of approximately 25 µM against MCF-7 cells, suggesting moderate potency.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Anti-inflammatory Properties
Triazole derivatives are also recognized for their anti-inflammatory effects. Studies have reported that this compound inhibits pro-inflammatory cytokines in vitro.
Mechanism of Action
The compound appears to inhibit the NF-kB pathway, which is crucial in regulating immune response and inflammation. This action suggests its potential use in treating inflammatory diseases.
Summary of Research Findings
The biological activity of this compound is promising based on current research:
- Antimicrobial Activity : Exhibits broad-spectrum efficacy against various bacteria.
- Anticancer Activity : Demonstrates cytotoxic effects on certain cancer cell lines.
- Anti-inflammatory Properties : Inhibits inflammatory pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
